
2-Methoxy-6-(2-phenylethenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(2-phenylethenyl)naphthalene is an organic compound with the molecular formula C19H16O It is a derivative of naphthalene, featuring a methoxy group at the 2-position and a phenylethenyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2-phenylethenyl)naphthalene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The choice of solvents, catalysts, and bases can be tailored to suit industrial requirements, ensuring scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-(2-phenylethenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of acylated naphthalene derivatives.
Applications De Recherche Scientifique
2-Methoxy-6-(2-phenylethenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(2-phenylethenyl)naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and phenylethenyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxynaphthalene
- 6-Methoxy-2-naphthaldehyde
- 2-Bromo-6-methoxy naphthalene
Comparison
2-Methoxy-6-(2-phenylethenyl)naphthalene is unique due to the presence of both methoxy and phenylethenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research applications .
Propriétés
Numéro CAS |
123871-53-4 |
|---|---|
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
2-methoxy-6-(2-phenylethenyl)naphthalene |
InChI |
InChI=1S/C19H16O/c1-20-19-12-11-17-13-16(9-10-18(17)14-19)8-7-15-5-3-2-4-6-15/h2-14H,1H3 |
Clé InChI |
QWBPKJFGKCHGSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


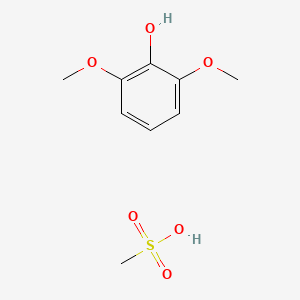
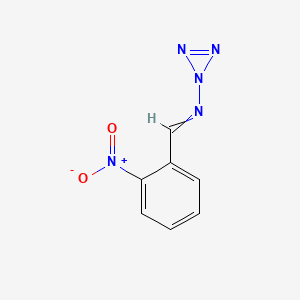
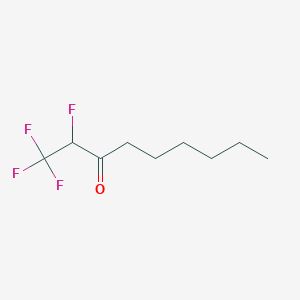

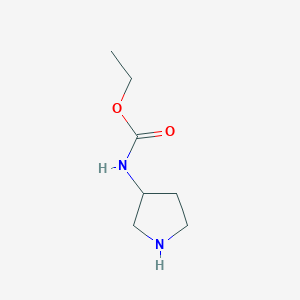
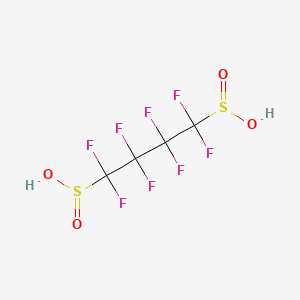
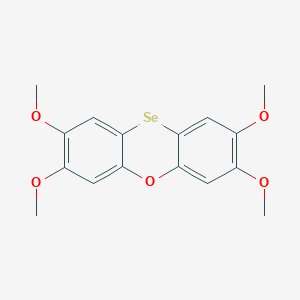
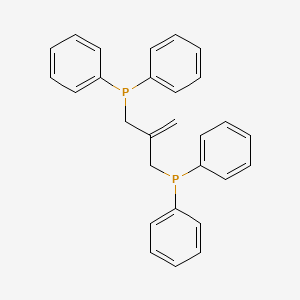
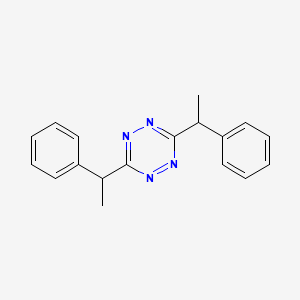
![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
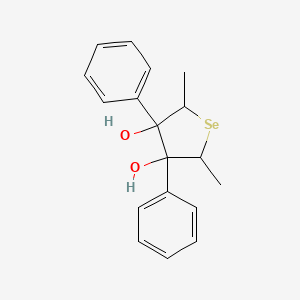
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)
